molecular formula C10H9N3O B7787674 6-methyl-3-phenyl-2H-1,2,4-triazin-5-one

6-methyl-3-phenyl-2H-1,2,4-triazin-5-one

Cat. No.: B7787674
M. Wt: 187.20 g/mol
InChI Key: GQOHHBLOVGBIIF-UHFFFAOYSA-N
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Description

6-Methyl-3-phenyl-2H-1,2,4-triazin-5-one is a heterocyclic compound featuring a triazinone core substituted with a methyl group at position 6 and a phenyl ring at position 2. Its molecular structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

6-methyl-3-phenyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-7-10(14)11-9(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOHHBLOVGBIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

6-methyl-3-phenyl-2H-1,2,4-triazin-5-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

6-methyl-3-phenyl-2H-1,2,4-triazin-5-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. In biology, it has potential applications in the study of biochemical pathways and molecular interactions. In medicine, this compound is being investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-methyl-3-phenyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazinone Core

Amino and Sulfanyl Derivatives
  • 4-Amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one hydrochloride (CAS 2137786-24-2): This compound replaces the phenyl group with a sulfanyl (-SH) moiety and introduces an amino group at position 3.
  • 6-Amino-3-phenyl-1,2,4-triazin-5(2H)-one hydrazone: The addition of a hydrazone group at position 6 introduces a reactive site for further functionalization, which could be leveraged in drug discovery for antimalarial or anticancer applications .
Thioxo and Thiazolo-Fused Derivatives
  • 6-Methyl-3-thioxo-1,2,4-triazin-5-one: Replacing the phenyl group with a thioxo (-S) group increases electron-withdrawing effects, stabilizing the triazinone ring. This derivative serves as a precursor for thiazolo[3,2-b]triazine-diones, which exhibit cytotoxic activity against HepG2, MCF-7, and A549 cancer cell lines (IC₅₀ values: 1.5–8.2 µM) .
  • 7H-Thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives : Fusion with a thiazole ring enhances rigidity and π-stacking capacity, improving antibacterial activity. Ester and carboxylic acid moieties at position 3 further modulate bioavailability .
Bulkier Substituents
  • Such derivatives are used in herbicidal applications due to their stability and selective binding .
  • 6-(2,3-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazin-5-one : Chlorinated aryl groups and pyrazole rings enhance lipophilicity and target affinity, relevant for antiparasitic or antiviral drug development .
SAR Insights:
  • Electron-Withdrawing Groups : Thioxo and chloro substituents enhance cytotoxicity and enzyme inhibition by stabilizing reactive intermediates .
  • Bulk and Lipophilicity : tert-Butyl and dichlorophenyl groups improve membrane permeability and target binding in hydrophobic pockets .

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